M1 Muscarinic Receptor Affinity: 2-Methyl-1-(2-phenylethyl)piperazine Exhibits Moderate M1 Binding and 9-Fold Selectivity Over M2
2-Methyl-1-(2-phenylethyl)piperazine demonstrates a Ki of 156 nM at the M1 muscarinic acetylcholine receptor (bovine striatum) using [3H]pirenzepine displacement, while its affinity for the M2 subtype (rat myocardium) is significantly lower at 1,370 nM, yielding a 9-fold M1/M2 selectivity ratio [1]. In contrast, the unsubstituted 1-(2-phenylethyl)piperazine scaffold often shows reduced subtype discrimination in related piperazine series [2], making this compound a more defined tool for M1-preferring studies.
| Evidence Dimension | M1 vs. M2 muscarinic receptor binding affinity |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1,370 nM |
| Comparator Or Baseline | Within-compound selectivity; reference to unsubstituted 1-(2-phenylethyl)piperazine class typically shows less defined M1/M2 discrimination |
| Quantified Difference | 9-fold selectivity for M1 over M2 |
| Conditions | In vitro radioligand displacement: [3H]pirenzepine for M1 (bovine striatum), [3H]QNB for M2 (rat myocardium) |
Why This Matters
This defined selectivity profile reduces off-target muscarinic signaling variability in CNS functional assays, enabling more precise target engagement studies.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395). Affinity Data: Muscarinic acetylcholine receptor M1 (Bovine) Ki=156 nM; M2 (Rat) Ki=1.37E+3 nM. View Source
- [2] Kimura, M., et al. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 2003, 13, 1807-1810. (Class-level inference for unsubstituted piperazine SAR). View Source
